Claisen Rearrangement Yield: C‑Allyl Product vs. O‑Allyl Precursor and Decarbonylation By‑Product
The target compound 2‑allyl‑3‑hydroxy‑4‑methoxybenzaldehyde was obtained in 92% yield via Claisen rearrangement of 3‑allyloxy‑4‑methoxybenzaldehyde under optimized conditions . In contrast, an alternative Claisen rearrangement protocol for the analogous allyloxybenzaldehyde system afforded the desired C‑allyl product in only 15% yield, with the major product (2‑allyl‑6‑methoxyphenol) arising from a competing decarbonylation‑rearrangement pathway . This demonstrates that reaction conditions critically affect product distribution, and that direct procurement of the pre‑formed C‑allyl compound circumvents the low‑yield Claisen step and avoids costly separation of the decarbonylation by‑product.
| Evidence Dimension | Isolated yield of 2‑allyl‑3‑hydroxy‑4‑methoxybenzaldehyde from Claisen rearrangement |
|---|---|
| Target Compound Data | 92% yield (Heterocycles 2006 protocol, from 3‑allyloxy‑4‑methoxybenzaldehyde) |
| Comparator Or Baseline | 15% yield of desired C‑allyl product via alternative Claisen conditions (Kilenyi et al., J. Org. Chem. 1991); 2‑allyl‑6‑methoxyphenol as major product |
| Quantified Difference | 77 percentage‑point yield advantage for optimized protocol; ≥6‑fold yield difference vs. low‑selectivity conditions |
| Conditions | Claisen rearrangement of 3‑allyloxy‑4‑methoxybenzaldehyde; thermal conditions in N,N‑dimethylaniline or similar high‑boiling solvent |
Why This Matters
Procurement of the pre‑formed C‑allyl compound directly avoids a potentially low‑yielding, non‑selective Claisen step and the associated purification burden, impacting cost and timeline in multi‑step synthetic projects.
